1-Hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Physicochemical profiling Ionization constant Drug-likeness optimization

Researchers requiring chiral isoindolinone building blocks often encounter non-hydroxylated analogs lacking key hydrogen-bonding functionality. This compound fills that gap with a unique geminal 1-hydroxy-1-carboxylic acid arrangement on the isoindolinone core. • Chiral C-1 stereocenter enables asymmetric synthesis of pharmaceuticals (e.g., Kv1.5 blockers, ACE inhibitors). • 97% purity with defined analytical specifications for reliable fragment screening or reference standard use. • Versatile intermediate: carboxylic acid, hydroxyl, and N-methyl groups support diverse synthetic transformations. Available for immediate quotation with global shipping.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 243147-60-6
Cat. No. B13111056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
CAS243147-60-6
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C1(C(=O)O)O
InChIInChI=1S/C10H9NO4/c1-11-8(12)6-4-2-3-5-7(6)10(11,15)9(13)14/h2-5,15H,1H3,(H,13,14)
InChIKeyZARFEPGIARQJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylic Acid: Structural & Functional Profile


1-Hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid (CAS 243147-60-6) is a bicyclic isoindolinone derivative with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by a unique geminal substitution pattern at the 1-position, bearing both a hydroxyl group and a carboxylic acid moiety on the saturated isoindole ring system, alongside an N-methyl substituent and a 3-oxo group [1]. The isoindolinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceutical intermediates, including diuretic agents and angiotensin-converting enzyme inhibitors [2]. The presence of the 1-hydroxy substituent distinguishes this compound from simpler 3-oxoisoindoline-1-carboxylic acid derivatives, introducing an additional hydrogen-bond donor/acceptor site and a chiral center at C-1 that may influence both reactivity and molecular recognition properties [1].

Geminal 1‑OH/1‑COOH substitution – provides a unique hydrogen‑bond network and polar surface area distinct from mono‑substituted isoindolinones.
Relevant for fragment-based design and scaffold-hopping campaigns.
Chiral C‑1 stereocenter – enables enantioselective SAR exploration; achiral 3‑oxoisoindoline‑1‑carboxylic acids cannot probe stereochemical requirements.
Supports asymmetric synthesis and chiral fragment library inclusion.
Vekemans–Hoornaert synthetic entry – acid‑catalyzed N‑aroyloxamate cyclization delivers the 1‑hydroxy substitution directly; alternative Pd‑catalyzed routes give non‑hydroxylated analogs.
Procurement aligns with a specific published methodology.

1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylic Acid: Structural Uniqueness


The presence of a geminal 1-hydroxy-1-carboxylic acid arrangement on the isoindolinone core represents a structural feature that is absent in the majority of commercially available 3-oxoisoindoline-1-carboxylic acid analogs. Closely related compounds such as 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid (CAS 1350468-65-3) lack the 1-hydroxyl group, eliminating the hydrogen-bonding capacity, the additional polar surface area, and the stereochemical complexity that the 1-hydroxy substituent provides . The 1-hydroxy group is not merely an inert spectator; the Vekemans–Hoornaert synthetic route demonstrates that 1-hydroxy-3-oxoisoindoline-1-carboxylates are formed via a mechanistically distinct acid-catalyzed ring closure of N-aroyloxamates, a pathway that preferentially yields the hydroxylated product when an appropriate activating group is present [1]. This structural differentiation translates into altered physicochemical properties that render simple interchange with non-hydroxylated analogs scientifically unjustified without explicit comparative data .

Ionization Predicted pKa of the 1‑carboxylic acid is expected to be lower than the 3.26 reported for the non‑hydroxylated analog; this shifts the ionized fraction at physiological pH and may alter solubility and permeability profiles.
Polar surface The 1‑OH group adds approximately 17–20 Ų of topological polar surface area vs. the des‑hydroxy analog, potentially affecting membrane permeability and ligand‑efficiency metrics.
Stereochemistry The target compound is chiral at C‑1; the common comparator 2‑methyl‑3‑oxo‑2,3‑dihydro‑1H‑isoindole‑1‑carboxylic acid is achiral. Stereochemical SAR cannot be inferred from achiral substitutes.

Comparative Evidence: 1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylic Acid vs. Analogs


pKa Differentiation by 1-Hydroxy Substitution

The predicted acid dissociation constant (pKa) for 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid (CAS 1350468-65-3), which lacks the 1-hydroxy group, is reported as 3.26 ± 0.20 (predicted) . While an experimentally determined pKa for the target 1-hydroxy analog is not available in the public domain, the electron-withdrawing inductive effect of the 1-hydroxy substituent is expected to lower the pKa of the carboxylic acid group relative to the non-hydroxylated comparator. This shift carries implications for ionization state at physiological pH and may affect solubility, permeability, and protein-binding characteristics in ways that render the two compounds non-interchangeable in pharmaceutical research settings [1].

Ionization Shift
Data to verify
Lower pKa anticipated vs. comparator pKa = 3.26 ± 0.20 (predicted)
Ionization state may alter solubility and permeability in biological assays
Experimental pKa not publicly available; predicted values only
Physicochemical profiling Ionization constant Drug-likeness optimization

Heavy Atom Count and Ligand Efficiency Impact

The target compound (C10H9NO4, MW 207.18 g/mol, heavy atom count 15) possesses one additional oxygen atom compared to its non-hydroxylated analog 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid (C10H9NO3, MW 191.18 g/mol, heavy atom count 14) . This difference of 16 mass units and one heavy atom is not trivial in the context of fragment-based drug discovery, where ligand efficiency indices (e.g., LE = 1.4 × pIC50 / heavy atom count) are exquisitely sensitive to heavy atom count. A compound that achieves equivalent potency with fewer heavy atoms yields a superior LE score; conversely, the 1-hydroxy group contributes additional polar surface area (+17 Ų approximate) that may enhance aqueous solubility at the expense of membrane permeability [1].

Ligand Efficiency
Data to verify
ΔMW +16 Da; ΔHeavy atoms +1 vs. des‑hydroxy analog (MW 191.18)
Heavy atom count shift re‑ranks ligand efficiency indices
Calculated from molecular formula; tPSA estimated
Ligand efficiency Fragment-based drug discovery Lead optimization

Synthetic Route: Acid-Catalyzed N-Aroyloxamate Cyclization

The Vekemans and Hoornaert methodology (Tetrahedron, 1980) specifically describes the synthesis of 1-hydroxy-3-oxoisoindoline-1-carboxylates via acid-catalyzed ring closure of N-aroyloxamates [1]. This route is mechanistically distinct from the palladium-catalyzed intramolecular α-arylation approach used to access non-hydroxylated 1-isoindolecarboxylic acid esters [2]. The Vekemans–Hoornaert pathway requires an activating group on the aromatic ring and proceeds through an N-acyliminium ion intermediate; the reaction outcome (isoquinolinetrione vs. isoindolinone) is governed by solvent and acid catalysis conditions. This synthetic specificity means that the 1-hydroxy substituent is not a peripheral modification but arises directly from the cyclization mechanism, and alternative synthetic routes that generate the non-hydroxylated analog do not straightforwardly deliver the hydroxylated product [1].

Synthetic Route
Head-to-head
Acid‑catalyzed N‑aroyloxamate cyclization (Vekemans–Hoornaert)
Mechanistically distinct from Pd‑catalyzed α‑arylation of non‑hydroxylated esters
No common intermediate; substrate scope differs
Synthetic methodology Heterocycle construction Process chemistry

Purity and Positional Isomer Differentiation

The target compound is commercially available at a certified purity of 97% (Catalog Number CM1054167) . This purity level is adequate for most research-grade synthetic transformations and preliminary biological screening. Several positional isomers exist in the 3-oxoisoindoline-1-carboxylic acid chemical space, including 2-methyl-3-oxoisoindoline-4-carboxylic acid (CAS 14262-20-5) and 2-methyl-3-oxoisoindoline-5-carboxylic acid (CAS 1554206-04-0), which differ in the ring position of the carboxylic acid group . These positional isomers share the same molecular formula (C10H9NO3) but lack both the 1-hydroxy and the 1-carboxylic acid substitution pattern characteristic of the target compound. The 1,1-geminal di-substitution renders the target compound a fundamentally different chemical entity, not merely a regioisomer.

Purity & Isomer Identity
Specification review
97% purity; 1,1‑geminal disubstitution (CAS 243147‑60‑6)
Positional isomers (e.g., 4‑COOH, 5‑COOH) lack 1‑OH and are not synthetic equivalents
Verify CAS before procurement; supplier specification only
Chemical procurement Purity specification Positional isomer differentiation

C-1 Stereocenter for Asymmetric Synthesis

The geminal 1-hydroxy-1-carboxylic acid substitution renders C-1 a stereogenic center, introducing chirality into the isoindolinone scaffold. This contrasts with non-hydroxylated analogs such as 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid (CAS 1350468-65-3), where C-1 is a non-stereogenic sp³ carbon bearing only a single substituent (carboxylic acid) . The presence of a chiral center expands the utility of this compound as a building block for asymmetric synthesis, enabling the preparation of enantiomerically enriched derivatives. Related chiral isoindoline-1-carboxylic acid derivatives have been employed in the synthesis of angiotensin-converting enzyme inhibitors and diuretic agents, where stereochemistry is a critical determinant of target binding [1].

Chiral Center
Class-level
C‑1 stereogenic; (R) and (S) enantiomers possible
Enables enantioselective SAR; achiral analogs cannot probe stereochemistry
Enantiomer resolution not publicly reported
Chiral building block Asymmetric synthesis Stereochemical diversification

Isoindolinone Scaffold in Pharmaceutical Discovery

The 3-oxoisoindoline (isoindolinone) scaffold is a recognized privileged structure in medicinal chemistry. Derivatives have been developed as histone deacetylase inhibitors with IC50 values in the low nanomolar range against HDAC1 [1], COX-1/COX-2 inhibitors [2], PDE4 inhibitors for cancer and inflammatory diseases [3], and Kv1.5 potassium channel blockers for cardiac arrhythmias [4]. While the specific target compound has not itself been the subject of published biological profiling studies, its structural features—the 1-hydroxy group as a hydrogen-bond donor, the carboxylic acid as a charge-bearing or derivatizable handle, and the N-methyl group for metabolic stability—map directly onto pharmacophoric elements present in multiple active series. This class-level evidence supports the procurement of functionalized isoindolinone building blocks for library synthesis and scaffold-hopping campaigns.

Scaffold Precedent
Class-level
Isoindolinone class active against HDAC, COX, PDE4, Kv1.5 targets
Supports library synthesis; target‑compound‑specific data not available
Class‑level inference only; individual profiling required
Privileged scaffold Pharmaceutical intermediate Bioisostere strategy

Application Scenarios for 1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylic Acid


Chiral Fragment for Fragment-Based Library Design

The compound's molecular weight of 207 g/mol and 15 heavy atoms place it within the fragment space (MW < 300, heavy atom count ≤ 18) . Its combination of hydrogen-bond donor (OH, COOH) and acceptor (C=O, COOH) functionality, coupled with the C-1 chiral center, makes it suitable for fragment library inclusion. Unlike the non-hydroxylated analog (MW 191, no OH), this fragment offers an additional hydrogen-bonding vector that can be exploited for target engagement. As noted in Section 3, Evidence Items 1 and 2, the altered pKa and polar surface area relative to the non-hydroxylated analog must be considered when interpreting fragment screening hits [1].

Synthetic Intermediate via Vekemans–Hoornaert Cyclization

The established synthetic route via N-aroyloxamate cyclization [2] positions the target compound as a versatile intermediate for the synthesis of more complex 1-substituted isoindolinones. The carboxylic acid group can be esterified, reduced, or coupled to amines; the 1-hydroxy group can be acylated, alkylated, or eliminated; and the N-methyl group provides a metabolically stable substitution. This multifunctional architecture is directly relevant to the preparation of 3-oxoisoindoline-1-carboxamide Kv1.5 blockers for cardiac arrhythmia [3] and other pharmacologically active isoindolinone derivatives.

Chiral Building Block for Asymmetric Synthesis

The C-1 stereogenic center, as discussed in Evidence Item 5 (Section 3), distinguishes this compound from achiral 3-oxoisoindoline-1-carboxylic acids . Researchers engaged in the asymmetric synthesis of isoindoline-containing drugs—such as angiotensin-converting enzyme inhibitors or diuretic agents that incorporate a chiral isoindoline-1-carboxylic acid motif [4]—may employ the target compound as a racemic or enantiomerically enriched starting material. Dynamic kinetic resolution methodologies developed for related isoindoline-1-carboxylic acid esters [4] could potentially be adapted to this substrate.

Analytical Reference for Metabolite Identification

Given the prevalence of isoindolinone-containing pharmaceuticals, the target compound, with its defined purity of 97% , can serve as an analytical reference standard for the identification and quantification of hydroxylated isoindolinone metabolites in drug metabolism studies. The distinctive UV chromophore of the isoindolinone core, combined with the polar functionality imparted by the 1-hydroxy and 1-carboxylic acid groups, facilitates detection by HPLC-UV or LC-MS methods. This application leverages the commercial availability and defined purity of the compound rather than requiring intrinsic biological activity.

Application
Selection Property
Validation Focus
Fragment-based library design
Geminal 1‑OH/COOH hydrogen‑bond vector
pKa and tPSA for fragment hit interpretation
Synthetic intermediate (Vekemans–Hoornaert)
Acid‑catalyzed cyclization entry to 1‑substituted isoindolinones
Route scalability and impurity profile
Chiral building block
C‑1 stereogenic center for asymmetric synthesis
Enantiomeric excess and configurational stability
Analytical reference for metabolite ID
Defined 97% purity and distinct UV chromophore
LC‑MS suitability and hydroxylated metabolite matching
Quote Request

Request a Quote for 1-Hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.